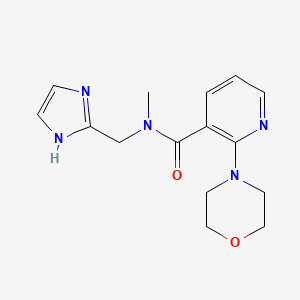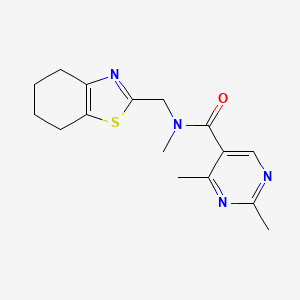![molecular formula C18H19FN4O2 B6965494 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone](/img/structure/B6965494.png)
1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone is a complex organic compound featuring a fluorinated phenyl ring, a pyridazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated phenyl ring, followed by the introduction of the pyridazine and diazepane moieties. Common synthetic methods include:
Nucleophilic substitution reactions: to introduce the fluorine atom.
Cyclization reactions: to form the pyridazine and diazepane rings.
Amide bond formation: to link the diazepane ring to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents on the phenyl ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The diazepane ring may contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]methanone
- 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]propanone
Uniqueness: 1-[3-Fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone is unique due to its specific combination of a fluorinated phenyl ring, a pyridazine moiety, and a diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-fluoro-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-13(24)14-5-6-15(16(19)12-14)18(25)23-9-3-8-22(10-11-23)17-4-2-7-20-21-17/h2,4-7,12H,3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFTUSAJQWVIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)N2CCCN(CC2)C3=NN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965413.png)
![1-(2,4-dimethylpyrimidine-5-carbonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6965421.png)
![6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965422.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone](/img/structure/B6965424.png)
![[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B6965431.png)

![[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6965439.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B6965472.png)
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965488.png)
![N-[(1-methylsulfonylcyclopentyl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B6965492.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-2-methyl-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6965497.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6965500.png)
